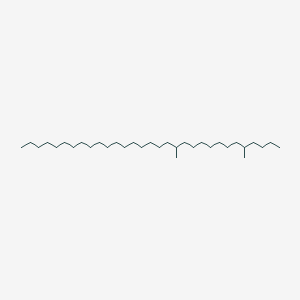

5,13-Dimethylhentriacontane

Description

5,13-Dimethylhentriacontane is a branched alkane belonging to the class of methyl-substituted hentriacontanes (C31 backbone). Its molecular formula is C33H68, with a molecular weight of 464.89 g/mol, and it is registered under CAS number 76-015-1 . The positioning of methyl groups at carbons 5 and 13 likely influences its physicochemical properties, such as melting point and solubility, as well as its biological activity in ecological systems.

Properties

CAS No. |

81469-17-2 |

|---|---|

Molecular Formula |

C33H68 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

5,13-dimethylhentriacontane |

InChI |

InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-25-30-33(4)31-27-24-21-23-26-29-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |

InChI Key |

OTFOVDRHOHVWFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,13-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various organic synthesis techniques, including:

Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation of hentriacontane with methyl chloride (CH₃Cl) under controlled conditions.

Grignard Reaction: Another approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable precursor of hentriacontane.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,13-Dimethylhentriacontane can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

5,13-Dimethylhentriacontane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,13-Dimethylhentriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability . In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 5,13-dimethylhentriacontane and its analogs:

Key Observations :

- Chain Length and Branching: this compound shares the C33H68 formula with other dimethyl isomers but differs in methyl group placement.

Physicochemical Properties

Data from NIST reports and chromatographic studies suggest that methyl group positioning significantly affects physical properties:

- Melting Points : Linear hentriacontane (C31H64) melts at ~68°C, while methyl branching lowers melting points. For example, 13-methylhentriacontane (C32H66) has a reduced melting point due to disrupted crystal packing .

- Chromatographic Retention: In gas chromatography (GC), branched isomers elute earlier than linear chains. For instance, 13,17-dimethylhentriacontane shows distinct retention times on non-polar columns (e.g., DB-1) compared to 11,15-dimethyl isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.